molecular formula C16H12N2O3S2 B2677134 (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902025-18-7

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2677134
CAS RN: 902025-18-7
M. Wt: 344.4
InChI Key: CTYRHQJYFFIZAW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, also known as QL-IX-55, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthetic Chemotherapeutic Agents

One study focused on the synthesis of 3-substituted thiazoloquinoline derivatives, aiming to discover more active antimicrobial compounds. The researchers synthesized compounds with stronger activities against gram-negative and gram-positive bacteria in vitro compared to nalidixic acid, highlighting the potential of such compounds in addressing microbial resistance. This research suggests the value of thiazoloquinoline derivatives in developing new antimicrobial drugs (Kadoya, Suzuki, Takamura, & Dohmori, 1976).

Antiallergy Agents

Another research avenue explored the antiallergic activities of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids and their derivatives. Through evaluation in the rat passive cutaneous anaphylaxis (PCA) test, compounds with specific substituents showed high potency, suggesting a promising direction for the development of new antiallergy medications (LeMahieu, Carson, Nason, Parrish, Welton, Baruth, & Yaremko, 1983).

Sensing Biological Zn(II)

The compound's derivatives have been utilized in creating fluorescein-based dyes for sensing biological Zn(II). These dyes, due to their low background fluorescence and high emissivity Zn(II) complexes, offer significant improvements in specificity and dynamic range for Zn(II) detection, providing tools for biological and medical research (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

Corrosion Inhibition

Research has also been conducted on quinolinylmethylene derivatives as corrosion inhibitors for mild steel in acidic solutions. The findings demonstrated these compounds' effectiveness in reducing corrosion, offering insights into their potential applications in protecting industrial materials (Saliyan & Adhikari, 2008).

Quality Control of Pharmaceuticals

Another study highlighted the use of analytical methods for quality control among derivatives of 4-oxoquinoline-3-propanoic acids, showing the importance of these compounds in ensuring the safety and efficacy of pharmaceutical products. This research points to the critical role of such derivatives in the pharmaceutical industry, particularly in the development and quality assurance of antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

properties

IUPAC Name

3-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c19-14(20)5-7-18-15(21)13(23-16(18)22)9-10-3-4-12-11(8-10)2-1-6-17-12/h1-4,6,8-9H,5,7H2,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRHQJYFFIZAW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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